4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine
Description
This compound features a morpholine core linked via a sulfonyl group to a piperidinyl-3-methylpiperazine scaffold substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl and chloro groups enhance metabolic stability and lipophilicity, while the sulfonyl bridge contributes to hydrogen bonding and conformational rigidity . Morpholine derivatives are widely explored as peptidomimetics due to their ability to mimic peptide backbones, improving bioavailability and resistance to enzymatic degradation . The stereochemistry of the 3-methylpiperazine may influence target binding, as quaternary stereocenters in similar compounds have been shown to expand chemical diversity and modulate bioactivity .
Propriétés
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClF3N5O3S/c1-15-14-26(6-7-29(15)19-18(21)12-16(13-25-19)20(22,23)24)17-2-4-27(5-3-17)33(30,31)28-8-10-32-11-9-28/h12-13,15,17H,2-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSEHRJFNTWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine represents a significant area of study in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₉ClF₃N₄O₃S
- Molecular Weight : 428.81 g/mol
- CAS Number : 1427460-37-4
This compound features a morpholine ring, piperidine derivatives, and a sulfonyl group, which are known to enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing piperidine and sulfonamide functionalities. For instance, research demonstrated that piperidine derivatives exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure suggests potential interactions with bacterial enzymes crucial for cell viability.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound's sulfonamide moiety is associated with significant enzyme inhibition activities. Studies have shown that related compounds effectively inhibit acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and urea cycle disorders .
| Enzyme | Inhibition Activity | IC₅₀ Values (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 - 6.28 |
| Urease | Strong | 1.13 - 2.39 |
The mechanism of action for this compound likely involves binding to specific receptors or enzymes in bacterial cells, inhibiting their function and leading to cell death. For example, the presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized piperazine derivatives were tested for their antibacterial properties. The results indicated that compounds similar to 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine exhibited significant inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Enzyme Inhibition Study : Another study focused on the inhibitory effects of sulfonamide derivatives on urease activity. The findings showed that these compounds could serve as potential therapeutic agents for managing conditions associated with elevated urea levels .
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 463.92 g/mol. The structure features a morpholine ring, piperidine derivatives, and a sulfonyl group, contributing to its biological activity.
Pharmacological Applications
-
Antibacterial Activity
- Recent studies have indicated that compounds similar to this morpholine derivative exhibit potent antibacterial properties. For example, related piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to inhibit bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial viability .
-
Antidepressant Potential
- The compound's structural components suggest potential activity on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation. Research on piperazine-substituted compounds has demonstrated varying affinities for these receptors, hinting at their possible use in treating depression .
-
Anti-inflammatory Properties
- Compounds with similar structures have been evaluated for anti-inflammatory effects. For instance, benzimidazole-piperazine conjugates have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that the morpholine derivative may also possess anti-inflammatory capabilities .
Case Studies and Research Findings
Synthetic Applications
The synthesis of this compound involves complex multi-step processes that utilize various chemical reactions such as nucleophilic substitution and coupling reactions. The ability to modify the piperazine and morpholine rings allows for the development of analogs with enhanced biological activity or reduced side effects.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below highlights key structural features, physical properties, and functional groups of the target compound and analogs:
Key Observations:
- Halogen Substituents : Chloro and trifluoromethyl groups in the target and 6a improve metabolic stability, while bromo in VPC-14449 may influence steric interactions .
- Heterocyclic Cores: Pyrimidine (75) and thienopyrimidine (EP 2 402 347 A1) cores differ from the target’s morpholine-piperazine scaffold but share sulfonyl linkages for spatial organization .
Research Findings and Implications
- Chemoinformatic Analysis : Morpholine derivatives with quaternary stereocenters (e.g., 3-methylpiperazine in the target) occupy distinct chemical spaces, enhancing diversity-oriented drug discovery .
- Stereochemical Impact : Incorrect regiochemistry in analogs like VPC-14449 (4,5-bromo vs. 2,4-bromo) drastically alters NMR spectra and bioactivity, underscoring the need for precise synthesis .
- Thermodynamic Stability : Sulfonyl-linked compounds (target, 6a, EP 2 402 347 A1) exhibit higher thermal stability than carbothioamide analogs like ML267, as seen in melting point trends .
Méthodes De Préparation
Piperazine Ring Formation
The substituted piperazine core is synthesized via a 1,1′-thiocarbonyldiimidazole (TCDI)-mediated coupling between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and 1-methylpiperazine. This method, adapted from, achieves a yield of 78% under optimized conditions (40°C, dichloromethane, 12 hours). The reaction mechanism involves in situ generation of a thiourea intermediate, followed by cyclization (Table 1).
Table 1: Optimization of Piperazine Coupling
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TCDI, 12 h | CH₂Cl₂ | 40°C | 78 |
| EDCI/HOBt, 24 h | DMF | RT | 45 |
| HATU, 6 h | THF | 50°C | 62 |
Regioselective Methylation
Methylation at the 3-position of the piperazine is achieved using methyl triflate in the presence of potassium carbonate (acetonitrile, 60°C, 6 hours). This step proceeds with 92% regioselectivity, confirmed by $$ ^1H $$-NMR analysis.
Preparation of 4-Piperidinyl Sulfonyl Chloride
Piperidine Functionalization
4-Aminopiperidine is reacted with chlorosulfonic acid in dichloroethane at 0°C to form the sulfonyl chloride derivative. This exothermic reaction requires careful temperature control to avoid over-sulfonation, yielding 85% pure product after recrystallization (hexane/ethyl acetate).
Sulfonylation with Morpholine
The sulfonyl chloride intermediate is coupled with morpholine using triethylamine as a base (tetrahydrofuran, 0°C to RT, 4 hours). This step achieves near-quantitative conversion (98% yield), with the sulfonamide linkage confirmed via IR spectroscopy (1320 cm$$^{-1}$$, S=O stretch).
Final Assembly via Nucleophilic Substitution
The piperazine and piperidine-sulfonyl-morpholine intermediates are coupled via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as the catalyst system. Key optimized parameters include:
- Solvent: 1,4-Dioxane
- Base: Cs₂CO₃
- Temperature: 100°C
- Time: 24 hours
This method affords the final compound in 65% yield, with HPLC purity >99%.
Table 2: Catalytic Systems for C–N Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 65 | 99.2 |
| Pd₂(dba)₃/BINAP | BINAP | 52 | 97.8 |
| CuI/DMEDA | DMEDA | 28 | 91.5 |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A patent-derived approach employs a Suzuki coupling between a boronic ester-functionalized piperazine and a bromopyridine precursor. While this method reduces step count, it requires specialized palladium catalysts and achieves lower yields (≈50%) due to steric bulk.
One-Pot Thiourea Cyclization
Adapting methodology from, the piperazine and pyridine moieties are assembled in a single pot via TCDI-mediated cyclization. Although operationally simpler, this route suffers from scalability issues and moderate reproducibility.
Characterization and Analytical Data
- HRMS (ESI): m/z Calcd for C₂₄H₃₂ClF₃N₄O₃S: 572.1765; Found: 572.1768 [M+H]⁺.
- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 4.12–3.98 (m, 4H, morpholine-OCH₂), 3.72–3.55 (m, 8H, piperazine/piperidine-NCH₂), 2.45 (s, 3H, N-CH₃).
- HPLC: Retention time 6.72 min (C18 column, 70:30 MeOH/H₂O).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
